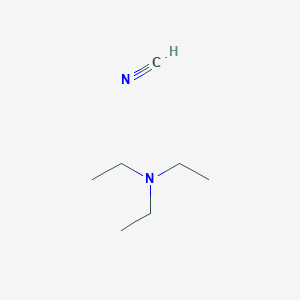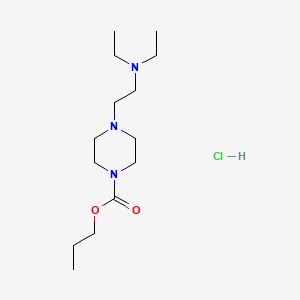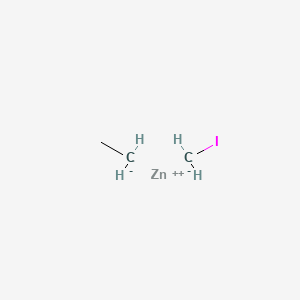
zinc;ethane;iodomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;ethane;iodomethane” is a unique chemical entity that combines the properties of zinc, ethane, and iodomethane. Each of these components contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic properties, ethane is a simple hydrocarbon, and iodomethane is an organoiodine compound used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;ethane;iodomethane” involves the combination of zinc, ethane, and iodomethane under specific reaction conditions. One common method is the reaction of zinc with iodomethane in the presence of ethane. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where zinc and iodomethane are combined with ethane under optimized conditions. The process may include steps such as purification and isolation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
“Zinc;ethane;iodomethane” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of zinc or the organic components.
Substitution: Iodomethane can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and various organic byproducts, while substitution reactions can produce a wide range of substituted organic compounds.
Scientific Research Applications
“Zinc;ethane;iodomethane” has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce methyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of “zinc;ethane;iodomethane” involves its interaction with molecular targets through its zinc, ethane, and iodomethane components. Zinc can act as a catalytic center, facilitating various chemical transformations. Iodomethane can undergo nucleophilic substitution reactions, introducing methyl groups into target molecules. The ethane component provides a hydrocarbon backbone that can be modified through various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methane: A simple hydrocarbon similar to ethane but with one less carbon atom.
Diiodomethane: An organoiodine compound with two iodine atoms, used in similar organic synthesis reactions.
Zinc Oxide: A compound containing zinc and oxygen, used in various industrial applications.
Uniqueness
“Zinc;ethane;iodomethane” is unique due to its combination of zinc, ethane, and iodomethane, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, catalysis, and research, making it a valuable compound in various fields.
Properties
CAS No. |
33598-72-0 |
|---|---|
Molecular Formula |
C3H7IZn |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
zinc;ethane;iodomethane |
InChI |
InChI=1S/C2H5.CH2I.Zn/c2*1-2;/h1H2,2H3;1H2;/q2*-1;+2 |
InChI Key |
LSBBAHNBMAGWPT-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].[CH2-]I.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



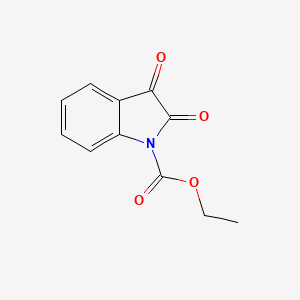
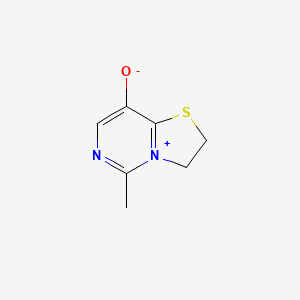
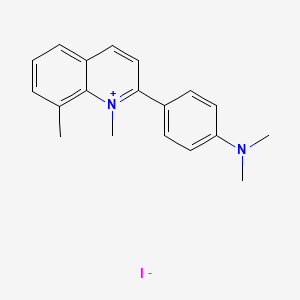
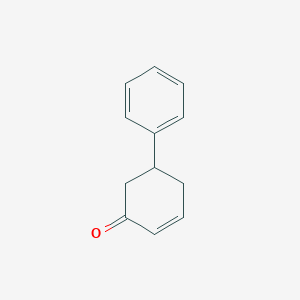
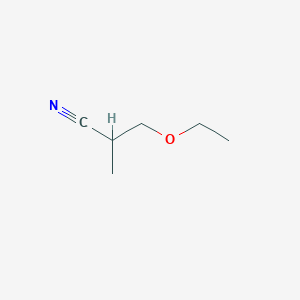
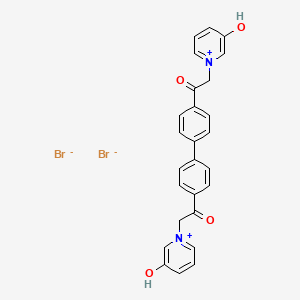
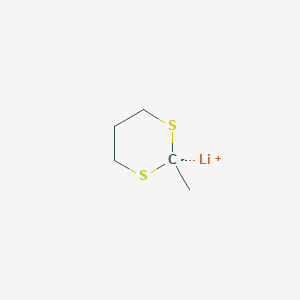
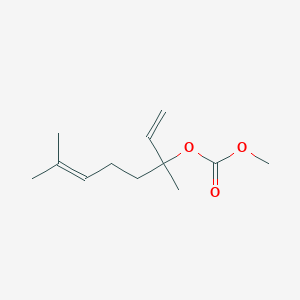

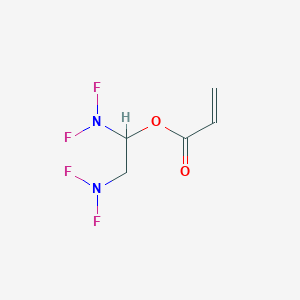
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
